molecular formula C23H18FN3O5S B14119056 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14119056
M. Wt: 467.5 g/mol
InChI Key: WPWQXRMHEQAZJN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 4-fluorobenzyl group at position 2. The acetamide linker connects this core to a 1,3-benzodioxol-5-ylmethyl moiety.

Properties

Molecular Formula

C23H18FN3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18FN3O5S/c24-16-4-1-14(2-5-16)11-27-22(29)21-17(7-8-33-21)26(23(27)30)12-20(28)25-10-15-3-6-18-19(9-15)32-13-31-18/h1-9H,10-13H2,(H,25,28)

InChI Key

WPWQXRMHEQAZJN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including antidiabetic and anticancer effects, as well as its mechanism of action and safety profile.

  • Chemical Name : this compound
  • Molecular Formula : C23H22FNO4
  • CAS Number : 880072-98-0

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxol derivatives in managing blood glucose levels. For instance, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating its efficacy in controlling carbohydrate metabolism. In vivo studies using a streptozotocin-induced diabetic mouse model showed that administration of this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses .

Table 1: Antidiabetic Activity of Related Compounds

CompoundIC50 (µM)Blood Glucose Reduction (mg/dL)
IIa0.85Not tested
IIc0.68252.2 to 173.8

Anticancer Activity

The anticancer potential of benzodioxol derivatives has also been investigated. One study reported that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 to 65 µM. Notably, these compounds showed minimal toxicity to normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCancer Cell Lines IC50 (µM)Normal Cell Line IC50 (µM)
IIc26 - 65>150

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in metabolic processes. Specifically, α-amylase inhibition plays a crucial role in reducing glucose absorption and managing diabetes. Additionally, the structural features of the compound may interact with cellular pathways related to cancer cell proliferation and survival.

Safety Profile

Safety assessments conducted on related benzodioxol derivatives indicate low cytotoxicity toward normal cells while maintaining efficacy against cancer cells. This suggests that these compounds could be developed as selective therapeutic agents with minimal side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Thieno[3,2-d]pyrimidine Cores

Compound A: N-(2-Chloro-5-fluorophenyl)-2-[3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide ()

  • Core: Identical thieno[3,2-d]pyrimidine-2,4-dione.
  • Substituents :
    • Position 3 : Isobutyl group (vs. 4-fluorobenzyl in the target compound).
    • Acetamide linkage : Connects to 2-chloro-5-fluorophenyl (vs. benzodioxolylmethyl).
  • Key Differences : The isobutyl group may reduce aromatic π-π stacking interactions compared to the 4-fluorobenzyl group. The chloro-fluorophenyl substituent in Compound A likely increases electronegativity but may reduce solubility relative to the benzodioxole group .

Compound B: Derivatives from (e.g., 2-(4-acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide)

  • Core: Tetrahydropyrimidine-2,4-dione (saturated vs. thieno-fused aromatic core).
  • Substituents: Position 3: 2-fluorobenzyl (similar fluorinated motif). Acetamide linkage: Connects to 4-acetylaminophenyl.

Substituent Effects on Activity and Solubility

  • Fluorinated Benzyl Groups : Both the target compound and Compound B utilize fluorinated benzyl groups, which enhance metabolic stability and hydrophobic interactions. However, the 4-fluorobenzyl substituent in the target compound may offer better steric compatibility with hydrophobic binding pockets than the 2-fluorobenzyl in Compound B .
  • Benzodioxole vs. Halogenated Phenyl : The benzodioxole group in the target compound introduces two oxygen atoms, improving solubility via hydrogen bonding, whereas halogenated phenyl groups (e.g., in Compound A) prioritize lipophilicity and electronegativity .

Physicochemical Properties

Property Target Compound Compound A () Compound B ()
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione Tetrahydropyrimidine-2,4-dione
Position 3 Substituent 4-fluorobenzyl Isobutyl 2-fluorobenzyl
Acetamide Linkage Benzodioxolylmethyl 2-Chloro-5-fluorophenyl 4-Acetylaminophenyl
Predicted LogP ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.5 (lower lipophilicity)
Solubility Moderate (due to benzodioxole) Low (halogenated phenyl) Moderate (acetylaminophenyl)

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